(4-Amino-2-methylphenyl)methanol

Description

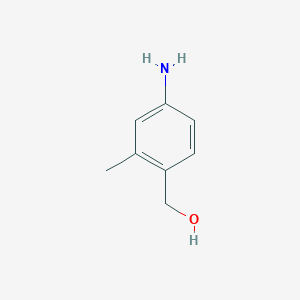

Structure

3D Structure

Properties

IUPAC Name |

(4-amino-2-methylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-6-4-8(9)3-2-7(6)5-10/h2-4,10H,5,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZLYWPKCBRSMIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20495439 | |

| Record name | (4-Amino-2-methylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20495439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63405-88-9 | |

| Record name | (4-Amino-2-methylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20495439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(4-Amino-2-methylphenyl)methanol CAS number 63405-88-9 properties

An In-depth Technical Guide to (4-Amino-2-methylphenyl)methanol (CAS No. 63405-88-9)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as 4-amino-2-methylbenzyl alcohol, is a substituted aromatic compound featuring both an amino and a primary alcohol functional group. This unique combination makes it a valuable intermediate and building block in synthetic organic chemistry, particularly within the realm of medicinal chemistry and drug discovery. Its structural motifs are present in a variety of biologically active molecules, making it a key starting material for the synthesis of novel pharmaceutical candidates. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, reactivity profile, potential applications, and essential safety information.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These characteristics are critical for its handling, storage, and application in various chemical reactions.

| Property | Value | Reference(s) |

| CAS Number | 63405-88-9 | [1][2][3] |

| Molecular Formula | C₈H₁₁NO | [2][3][4] |

| Molecular Weight | 137.18 g/mol | [2][3][5] |

| Appearance | Solid (form may vary) | |

| Melting Point | 80-81 °C | [4] |

| Boiling Point | 298.4 ± 25.0 °C (Predicted) | [4] |

| Density | 1.126 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | 14.36 ± 0.10 (Predicted, for the alcohol) | [4] |

| Storage | Keep in a dark place under an inert atmosphere at room temperature. | [2][4] |

Structural Identifiers:

Spectroscopic Profile

Structural elucidation and purity assessment of this compound rely on standard spectroscopic techniques. While this guide does not reproduce the spectra, comprehensive data including ¹H NMR, ¹³C NMR, LC-MS, and HPLC are available from various chemical suppliers and databases.[2] This analytical data is indispensable for confirming the identity and purity of the material before its use in synthetic applications, ensuring the reliability and reproducibility of experimental outcomes. For instance, ¹H NMR spectroscopy would be expected to show distinct signals for the aromatic protons, the benzylic methylene protons (CH₂OH), the methyl group protons, the amino protons, and the hydroxyl proton.

Synthesis Methodology

While multiple synthetic routes may exist, a common and reliable method for preparing benzyl alcohols like this compound is through the reduction of a corresponding carboxylic acid or ester. The following protocol outlines a logical and field-proven approach starting from the commercially available 4-amino-2-methylbenzoic acid.

Proposed Synthetic Workflow: Reduction of a Carboxylic Acid Ester

The rationale for this two-step approach is based on the high reactivity of reducing agents like Lithium Aluminum Hydride (LiAlH₄). Direct reduction of the carboxylic acid can be challenging due to the formation of a stable carboxylate salt. Converting the acid to an ester (e.g., a methyl ester via Fischer esterification) provides a more reactive substrate for the hydride reagent, typically leading to higher yields and cleaner reactions.

Sources

Physical and chemical properties of 4-Amino-2-methylbenzyl alcohol

An In-depth Technical Guide to 4-Amino-2-methylbenzyl alcohol

Introduction

4-Amino-2-methylbenzyl alcohol is a substituted aromatic alcohol of significant interest in synthetic organic chemistry. As a bifunctional molecule, featuring both a nucleophilic amino group and a reactive benzyl alcohol moiety, it serves as a versatile building block for the synthesis of more complex molecular architectures. Its structural framework is a recurring motif in the development of novel pharmaceutical agents and advanced materials. This guide provides a comprehensive overview of its core physical and chemical properties, expected spectral characteristics, a representative synthetic protocol, and essential safety guidelines, tailored for researchers and professionals in drug development and chemical synthesis.

Compound Identification and Structure

Accurate identification is paramount for regulatory compliance and experimental reproducibility. The key identifiers for 4-Amino-2-methylbenzyl alcohol are summarized below.

Chemical Structure

The molecular structure consists of a benzene ring substituted with an amino group, a methyl group, and a hydroxymethyl group at positions 4, 2, and 1, respectively.

Caption: 2D Structure of 4-Amino-2-methylbenzyl alcohol.

Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 63405-88-9 | [1] |

| Molecular Formula | C₈H₁₁NO | |

| Molecular Weight | 137.18 g/mol | [1] |

| IUPAC Name | (4-Amino-2-methylphenyl)methanol | - |

| SMILES | Cc1cc(N)ccc1CO | - |

Physical Properties

Comparative Analysis of Isomers

The melting points of closely related isomers provide a probable range for the title compound.

| Compound | CAS Number | Melting Point (°C) | Source |

| 3-Amino-2-methylbenzyl alcohol | 83647-42-1 | 106 - 108 | |

| 2-Amino-5-methylbenzyl alcohol | 34897-84-2 | 123 - 126 | [2] |

| 4-Aminobenzyl alcohol | 623-04-1 | 59 - 61 | |

| 4-Methylbenzyl alcohol | 589-18-4 | 59 - 61 | [3] |

Expert Analysis: The position of substituents on the benzene ring significantly influences crystal lattice packing and intermolecular forces (hydrogen bonding, van der Waals). The melting point of 4-Amino-2-methylbenzyl alcohol is anticipated to fall within the range of its isomers, likely between 60°C and 130°C.

Chemical Properties and Reactivity

Stability

Like many aminobenzyl derivatives, 4-Amino-2-methylbenzyl alcohol is susceptible to oxidation, particularly at the amino group.[4] Exposure to air and light can lead to the formation of colored impurities over time. For long-term storage, it is imperative to keep the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark location.[4]

Reactivity

The molecule possesses three primary sites of reactivity:

-

Amino Group (-NH₂): Acts as a nucleophile and a base. It can readily undergo acylation, alkylation, sulfonation, and diazotization reactions. The presence of this group strongly activates the aromatic ring towards electrophilic substitution.

-

Hydroxymethyl Group (-CH₂OH): This primary alcohol can be oxidized to the corresponding aldehyde (4-amino-2-methylbenzaldehyde) or carboxylic acid (4-amino-2-methylbenzoic acid) using appropriate oxidizing agents. It can also be converted to esters or ethers.

-

Aromatic Ring: The ring is electron-rich due to the powerful activating effects of the amino and methyl groups. It is therefore highly susceptible to electrophilic aromatic substitution reactions (e.g., halogenation, nitration). The directing effects of the existing substituents will govern the position of new incoming groups.

Spectroscopic Profile (Predicted)

While specific spectra for this compound are not widely published, its spectroscopic characteristics can be reliably predicted based on its functional groups and data from analogous structures.[5][6][7][8]

-

¹H NMR:

-

Aromatic Protons: Signals expected in the range of δ 6.5-7.5 ppm. The substitution pattern will result in a complex splitting pattern.

-

Hydroxymethyl Protons (-CH₂OH): A singlet is expected around δ 4.5-4.7 ppm.

-

Methyl Protons (-CH₃): A singlet is expected around δ 2.1-2.4 ppm.

-

Amino Protons (-NH₂): A broad singlet, typically between δ 3.5-5.0 ppm.

-

Alcohol Proton (-OH): A broad singlet that is exchangeable with D₂O. Its chemical shift is concentration and solvent-dependent.

-

-

¹³C NMR:

-

Aromatic Carbons: Six distinct signals are expected in the δ 115-150 ppm region.

-

Hydroxymethyl Carbon (-CH₂OH): A signal is expected around δ 60-65 ppm.

-

Methyl Carbon (-CH₃): A signal is expected in the aliphatic region, around δ 15-20 ppm.

-

-

Infrared (IR) Spectroscopy:

-

O-H Stretch: A strong, broad absorption band around 3200-3600 cm⁻¹ is characteristic of the alcohol group.[8]

-

N-H Stretch: Two distinct sharp peaks (symmetric and asymmetric stretching) for the primary amine are expected in the 3300-3500 cm⁻¹ region, potentially overlapping with the O-H band.

-

C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene groups appear just below 3000 cm⁻¹.

-

C=C Aromatic Stretch: Medium to strong absorptions around 1500-1620 cm⁻¹.

-

C-O Stretch: A strong band in the 1000-1250 cm⁻¹ region is indicative of the primary alcohol.

-

Synthesis and Purification

A prevalent and reliable method for synthesizing aminobenzyl alcohols is the selective reduction of the corresponding nitrobenzyl alcohol.[4][9] This approach is often high-yielding and avoids the use of harsh reducing agents that might affect the benzyl alcohol moiety.

Representative Synthetic Workflow

Caption: General workflow for the synthesis of 4-Amino-2-methylbenzyl alcohol.

Experimental Protocol: Reduction of 4-Nitro-2-methylbenzyl alcohol

This protocol is adapted from established procedures for similar reductions.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the starting material, 4-nitro-2-methylbenzyl alcohol (1.0 eq.), in a suitable alcohol solvent such as methanol or isopropanol.

-

Catalyst Addition: Add a catalytic amount of Raney Nickel (approx. 5% w/w of the starting material) to the solution.

-

Heating: Begin stirring and heat the mixture to approximately 50°C.

-

Reductant Addition: Slowly add hydrazine hydrate (4-5 eq.) dropwise to the reaction mixture. An exothermic reaction may be observed.

-

Reaction: After the addition is complete, heat the mixture to reflux (approx. 70-85°C depending on the solvent) and maintain for 1.5 to 3 hours.

-

Expert Insight: The progress of the reaction should be diligently monitored by Thin Layer Chromatography (TLC) until the starting nitro compound is fully consumed. Incomplete reduction can lead to nitroso or hydroxylamino intermediates.[4]

-

-

Workup: Cool the reaction mixture to room temperature. Carefully filter the mixture through a pad of Celite® to remove the Raney Nickel catalyst.

-

Causality: The Celite prevents fine catalyst particles from passing through, ensuring a clean filtrate. The filter cake should be kept wet with solvent as Raney Nickel can be pyrophoric upon drying.

-

-

Isolation: Concentrate the filtrate under reduced pressure to remove the solvent and excess hydrazine hydrate. The resulting residue can be dissolved in a solvent like ethyl acetate and washed with brine to remove water-soluble impurities.

-

Purification: Due to the compound's polarity, purification can be challenging.[4] Column chromatography on silica gel using a gradient of ethyl acetate in hexanes is a common and effective method. Alternatively, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or water) can yield the pure product.

Applications in Research and Development

4-Amino-2-methylbenzyl alcohol is not merely a laboratory curiosity; it is a key intermediate with applications in several high-value areas:

-

Pharmaceutical Synthesis: As a primary amine and alcohol, it is a precursor for synthesizing a wide range of biologically active molecules, including potential analgesics and anti-inflammatory agents.

-

Linker Chemistry: In the field of bioconjugation and antibody-drug conjugates (ADCs), similar aminobenzyl alcohol structures are used as "self-immolative" linkers. These linkers are designed to be stable in circulation but cleave under specific physiological conditions to release a therapeutic payload.

-

Materials Science: The functional groups allow it to be incorporated into polymers and resins, where it can enhance properties such as thermal stability and adhesion.

Safety and Handling

Handling 4-Amino-2-methylbenzyl alcohol requires adherence to standard laboratory safety protocols. Based on data from structurally similar compounds, the following precautions are advised:[10]

-

Hazard Classification: May be harmful if swallowed and can cause serious eye and skin irritation.[6][10]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents. Keep the container tightly closed and stored under an inert atmosphere to prevent degradation.[4]

References

-

PubChem. 4-Methylbenzyl alcohol | C8H10O | CID 11505. National Center for Biotechnology Information. [Link]

-

PubChem. 4-Aminobenzyl alcohol | C7H9NO | CID 69331. National Center for Biotechnology Information. [Link]

- Google Patents. CN104262176A - Method for preparing 4-aminobenzyl alcohol.

-

BMRB. 4-methylbenzyl Alcohol - bmse000520 - Data. [Link]

-

PubChem. Benzyl alcohol, 4-amino-2-nitro- | C7H8N2O3 | CID 31594. National Center for Biotechnology Information. [Link]

-

Organic Syntheses. Benzyl alcohol, o-amino-. [Link]

-

PrepChem.com. Synthesis of 4-amino-3-nitrobenzyl alcohol. [Link]

-

Cheméo. Chemical Properties of 2-Aminobenzyl alcohol (CAS 5344-90-1). [Link]

-

YouTube. Spectral analysis practice problem #02 (benzyl alcohol). [Link]

Sources

- 1. 4-Amino-2-methylbenzyl Alcohol | CymitQuimica [cymitquimica.com]

- 2. 2-AMINO-5-METHYLBENZYL ALCOHOL CAS#: 34897-84-2 [m.chemicalbook.com]

- 3. 4-Methylbenzyl alcohol 98 589-18-4 [sigmaaldrich.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 4-Methylbenzyl alcohol | C8H10O | CID 11505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Aminobenzyl alcohol | C7H9NO | CID 69331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. bmse000520 4-methylbenzyl Alcohol at BMRB [bmrb.io]

- 8. m.youtube.com [m.youtube.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

(4-Amino-2-methylphenyl)methanol molecular weight and formula

An In-depth Technical Guide to (4-Amino-2-methylphenyl)methanol for Advanced Research and Pharmaceutical Development

Abstract

This compound, a substituted benzyl alcohol derivative, is a versatile building block in synthetic organic chemistry with significant potential in medicinal chemistry and drug development. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic protocols, key applications in pharmaceutical research, thorough safety and handling procedures, and characteristic spectroscopic data. Authored for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights to facilitate its effective use in the laboratory.

Introduction

This compound (CAS No: 63405-88-9) is an aromatic amino alcohol that serves as a valuable intermediate in the synthesis of complex organic molecules. Its structure, featuring a primary alcohol and an aniline moiety, provides two reactive centers for a variety of chemical transformations. The strategic placement of the methyl group influences the molecule's steric and electronic properties, making it a unique synthon for creating targeted molecular architectures. This guide aims to be an authoritative resource on this compound, empowering researchers to leverage its full potential in their scientific endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in research and development. These properties dictate its solubility, reactivity, and appropriate handling and storage conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₁NO | [1][2] |

| Molecular Weight | 137.18 g/mol | [1][2] |

| CAS Number | 63405-88-9 | [1][2] |

| Melting Point | 80-81 °C | [2] |

| Boiling Point (Predicted) | 298.4 ± 25.0 °C | [2] |

| Density (Predicted) | 1.126 ± 0.06 g/cm³ | [2] |

| Appearance | Solid | [3] |

| pKa (Predicted) | 14.36 ± 0.10 | [2] |

| Synonyms | 4-Amino-2-methylbenzyl alcohol, 4-Amino-2-methyl-benzenemethanol | [2] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the reduction of a suitable precursor, such as 4-amino-2-methylbenzoic acid or its corresponding ester. The choice of reducing agent is critical to selectively reduce the carboxylic acid or ester functionality without affecting the aromatic ring or the amino group.

Synthetic Pathway Overview

A common and effective method for this transformation is the use of a powerful hydride-donating agent, such as Lithium Aluminum Hydride (LiAlH₄).[4][5][6] The synthesis can be conceptualized as a two-step process if starting from the corresponding nitro compound: first, the reduction of the nitro group to an amine, followed by the reduction of the carboxylic acid. However, for this guide, we will focus on the direct reduction of the commercially available 4-amino-2-methylbenzoic acid.

Caption: Synthetic route from 4-amino-2-methylbenzoic acid to this compound.

Experimental Protocol: Reduction of 4-Amino-2-methylbenzoic Acid with LiAlH₄

This protocol describes the reduction of 4-amino-2-methylbenzoic acid to this compound using Lithium Aluminum Hydride.

Materials:

-

4-Amino-2-methylbenzoic acid

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Deionized Water

-

15% Sodium Hydroxide solution

-

Anhydrous Magnesium Sulfate

-

Diethyl Ether

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, suspend Lithium Aluminum Hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon). Cool the suspension in an ice bath.

-

Addition of Substrate: Dissolve 4-amino-2-methylbenzoic acid (1 equivalent) in anhydrous THF and add it slowly to the LiAlH₄ suspension via the dropping funnel. The addition should be done at a rate that maintains the reaction temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: After the reaction is complete, cool the flask in an ice bath. Cautiously quench the excess LiAlH₄ by the sequential slow addition of deionized water (N mL), followed by 15% aqueous sodium hydroxide (N mL), and then deionized water (3N mL), where N is the mass of LiAlH₄ in grams.

-

Workup: Stir the resulting mixture at room temperature for 30 minutes. Filter the solid aluminum salts and wash them thoroughly with THF or diethyl ether.

-

Extraction and Purification: Combine the organic filtrates and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure to yield the crude product. The product can be further purified by recrystallization or column chromatography.

Causality behind Experimental Choices:

-

Anhydrous Conditions: LiAlH₄ reacts violently with water; therefore, anhydrous solvents and an inert atmosphere are crucial for safety and to prevent the decomposition of the reagent.[4]

-

Slow Addition and Cooling: The reaction of LiAlH₄ with the carboxylic acid is highly exothermic. Slow addition at a low temperature is necessary to control the reaction rate and prevent dangerous temperature increases.

-

Fieser Workup: The specific sequence of adding water, NaOH solution, and water is a standard procedure (Fieser workup) to safely quench the reaction and precipitate granular aluminum salts that are easy to filter.

Applications in Research and Drug Development

This compound is a key building block in the synthesis of various pharmaceutical compounds and is of significant interest to medicinal chemists.

Role as a Pharmaceutical Intermediate

The bifunctional nature of this compound allows for its incorporation into a wide range of molecular scaffolds. The amino group can be acylated, alkylated, or used in the formation of heterocyclic rings, while the hydroxyl group can be oxidized, esterified, or converted into a leaving group for nucleophilic substitution.

A notable application of similar amino alcohols is in the synthesis of antiviral agents. For instance, the structural motif of an amino alcohol is a key component in the synthesis of drugs like Famciclovir, an antiviral used to treat herpes infections. This highlights the potential of this compound as a precursor for novel therapeutic agents.

Potential in Neuraminidase Inhibition

The precursor, 4-amino-2-methylbenzoic acid, has been identified as an inhibitor of the neuraminidase enzyme.[7] This enzyme is crucial for the replication of influenza viruses. The structural features of this compound make it an attractive starting point for the design and synthesis of new neuraminidase inhibitors.

Caption: A logical workflow for utilizing this compound in drug discovery.

Safety and Handling

-

General Precautions: Handle in a well-ventilated area, preferably in a chemical fume hood.[8][9] Avoid inhalation of dust and contact with skin and eyes.[8][9]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8][9]

-

Fire Safety: Keep away from heat, sparks, and open flames.[8] Use appropriate fire extinguishing media such as carbon dioxide, dry chemical powder, or alcohol-resistant foam.[10]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][3] Keep in a dark place under an inert atmosphere.[2]

-

Disposal: Dispose of in accordance with local, state, and federal regulations. Do not allow to enter drains or waterways.[8]

GHS Hazard Information (for the similar isomer (2-Amino-4-methylphenyl)methanol):

-

Pictogram: GHS07 (Exclamation Mark)[3]

-

Signal Word: Warning[3]

-

Hazard Statement: H302 (Harmful if swallowed)[3]

-

Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]

It is imperative to consult the supplier-specific Safety Data Sheet (SDS) upon acquisition of this chemical and to perform a thorough risk assessment before commencing any experimental work.

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of this compound. While specific spectra for this compound were not found in the initial search, the expected spectral features can be predicted based on its structure. Several suppliers indicate the availability of analytical data such as NMR, HPLC, and LC-MS upon request.[11]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.[12][13]

-

N-H Stretch: Two sharp peaks in the region of 3300-3500 cm⁻¹ characteristic of a primary amine.[13]

-

C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.[12]

-

C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.[12]

-

C=C Stretch (Aromatic): Bands in the 1400-1600 cm⁻¹ region.[12]

-

C-O Stretch: A strong band in the 1000-1260 cm⁻¹ region.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum will provide information on the number and environment of the hydrogen atoms.

-

Aromatic Protons: Signals in the aromatic region (typically 6.5-8.0 ppm). The substitution pattern will lead to a specific splitting pattern.

-

CH₂OH Protons: A singlet or doublet (if coupled to the hydroxyl proton) for the methylene group adjacent to the hydroxyl group.

-

OH Proton: A broad singlet, the chemical shift of which is dependent on concentration and solvent.

-

NH₂ Protons: A broad singlet for the amine protons.

-

CH₃ Proton: A singlet for the methyl group protons.

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The chemical shifts will be influenced by the attached functional groups.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) would be expected at m/z = 137.18. Fragmentation patterns can provide further structural information.

Conclusion

This compound is a chemical compound with significant utility in synthetic and medicinal chemistry. Its well-defined physicochemical properties, established synthetic routes, and versatile reactivity make it an important tool for researchers and drug development professionals. This guide has provided a detailed technical overview to support its safe and effective application in the laboratory. As with any chemical reagent, adherence to strict safety protocols is paramount. The information presented herein, grounded in authoritative sources, should serve as a valuable resource for the scientific community.

References

-

ACS Publications. Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro. [Link]

-

Wikipedia. Lithium aluminium hydride. [Link]

-

Chad's Prep. Hydride Reduction. [Link]

-

Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

-

MDPI. Synthesis and NMR elucidation of novel octa-amino acid resorcin[5]arenes derivatives. [Link]

-

Organic Chemistry Portal. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. [Link]

-

Chemistry Steps. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]

-

ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

-

PubChem. (4-Amino-2-fluoro-3-methylphenyl)methanol. [Link]

-

Methanol Safety Data Sheet. [Link]

-

McMaster University. Table of Characteristic IR Absorptions. [Link]

-

Carl ROTH. Safety Data Sheet: Methanol. [Link]

-

Chongqing Chemdad Co., Ltd. This compound. [Link]

-

Der Pharma Chemica. Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. [Link]

- Google Patents. WO2018027021A1 - Synthesis of (s)-2-amino-4-methyl-1-((r)-2-methyloxirane-2-yl)-pentan-1-one and pharmaceutically acceptable salts thereof.

-

PubChem. (2-Amino-4-methylphenyl)methanol. [Link]

-

ResearchGate. Catalytic Reduction of 4-Nitrobenzoic Acid by cis- Complexes Under Water–Gas Shift Reaction Conditions: Kinetics Study. [Link]

- Google Patents.

-

MDPI. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. [Link]

-

PubChem. 4-Amino-2-methylbenzoic acid. [Link]

-

Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

-

ResearchGate. Synthesis of ??-Amino Alcohols via the Reduction of Lactamides Derived from Ethyl (2S)Lactate with Borane-Methyl Sulfide. [Link]

-

SpectraBase. methanone - Optional[MS (GC)] - Spectrum. [Link]

-

SpectraBase. (2-amino-3-methyl-phenyl)methanol - Optional[ATR-IR] - Spectrum. [Link]

-

National Institute of Standards and Technology. Methyl Alcohol - the NIST WebBook. [Link]

-

PubMed Central. Chemical Composition of Methanol Extracts from Leaves and Flowers of Anemonopsis macrophylla (Ranunculaceae). [Link]

Sources

- 1. This compound | 63405-88-9 [chemicalbook.com]

- 2. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. (2-Amino-4-methylphenyl)methanol | 81335-87-7 [sigmaaldrich.com]

- 4. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]

- 5. Hydride Reduction - Chad's Prep® [chadsprep.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. biosynth.com [biosynth.com]

- 8. medline.com [medline.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. methanex.com [methanex.com]

- 11. 63405-88-9|this compound|BLD Pharm [bldpharm.com]

- 12. uanlch.vscht.cz [uanlch.vscht.cz]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

Solubility of (4-Amino-2-methylphenyl)methanol in common lab solvents

An In-depth Technical Guide to the Solubility of (4-Amino-2-methylphenyl)methanol

Foreword

In the landscape of pharmaceutical development and fine chemical synthesis, a molecule's fundamental physicochemical properties are the bedrock upon which successful processes are built. Among these, solubility is arguably one of the most critical. It governs reaction kinetics, dictates purification strategies, and is a key determinant of a drug substance's ultimate bioavailability. This guide focuses on this compound, a versatile chemical intermediate. A comprehensive understanding of its solubility profile is not merely academic; it is a prerequisite for efficient process optimization, robust analytical method development, and rational formulation design. This document provides the theoretical underpinnings, practical methodologies, and expert insights required to master the solubility characteristics of this compound.

Molecular Architecture and its Solubility Implications

The solubility behavior of a compound is a direct manifestation of its molecular structure. This compound, with the molecular formula C₈H₁₁NO and a molecular weight of 137.18 g/mol , possesses a distinct amphiphilic character derived from its constituent functional groups.[1][2][3]

-

Core Structure: A benzene ring substituted with a methyl group (-CH₃), an amino group (-NH₂), and a hydroxymethyl group (-CH₂OH).

-

Polar Moieties: The primary amino group and the primary hydroxyl group are highly polar. They can readily participate in hydrogen bonding, acting as both hydrogen bond donors and acceptors. These groups are the primary drivers for solubility in polar solvents.

-

Nonpolar Moiety: The benzene ring and the methyl group form the nonpolar, lipophilic region of the molecule. This region interacts favorably with nonpolar solvents through van der Waals forces.

This dualistic nature—possessing both hydrophilic and lipophilic regions—predicts a nuanced solubility profile. The molecule is not expected to be universally soluble or insoluble but will exhibit a strong dependence on the specific characteristics of the solvent system.

Theoretical Solubility Framework: A Predictive Analysis

The principle of "like dissolves like" provides a robust framework for predicting solubility. We can categorize common laboratory solvents and anticipate their interaction with this compound.

Table 1: Predicted Solubility of this compound in Common Lab Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Scientific Rationale |

| Polar Protic | Water, Methanol, Ethanol | High to Very High | These solvents readily engage in hydrogen bonding with the compound's -NH₂ and -OH groups, leading to strong solute-solvent interactions and effective solvation. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | These solvents possess high dipole moments and can act as effective hydrogen bond acceptors. They can solvate the polar groups, leading to good solubility, although perhaps slightly less than in protic solvents of similar polarity. |

| Low-Polarity | Dichloromethane (DCM), Tetrahydrofuran (THF) | Moderate to Low | These solvents offer a balance. THF can accept hydrogen bonds, and DCM has a moderate dipole moment. They can interact with the entire molecule to some extent, but solvation of the polar groups is less effective than in highly polar solvents. |

| Nonpolar | Toluene, Heptane, Hexane | Very Low | The energy required to break the strong intermolecular hydrogen bonds in the solid crystal lattice of the compound is not compensated by the weak van der Waals interactions with these nonpolar solvents, resulting in poor solubility. |

A Validated Protocol for Equilibrium Solubility Determination

Theoretical predictions require empirical validation. The following protocol describes the equilibrium shake-flask method, a gold-standard technique for determining thermodynamic solubility. This method ensures that the system has reached a true equilibrium state, providing highly reliable and reproducible data.

Rationale for Method Selection

The shake-flask method is chosen over kinetic or high-throughput methods because it measures thermodynamic solubility, a true equilibrium constant. This value is critical for process chemistry and formulation, as it represents the maximum amount of a compound that can be dissolved in a solvent under stable conditions. Kinetic solubility, while faster to measure, often overestimates this value and can be misleading.

Experimental Workflow

The entire process, from preparation to analysis, is designed to be a self-validating system, ensuring the integrity of the final data.

Caption: Relationship between pH, molecular species, and solubility.

Temperature and Solid-State Form

-

Temperature: The dissolution of most solid compounds is an endothermic process. Therefore, the solubility of this compound is expected to increase with rising temperature. This is a critical parameter to control during experiments and to consider during process scale-up (e.g., crystallization).

-

Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique crystal lattice energy. Metastable polymorphs are generally more soluble than the most stable crystalline form. It is imperative to characterize the solid form being used (e.g., via XRPD) to ensure data consistency.

Conclusion and Recommendations for Researchers

The solubility of this compound is a complex interplay between its amphiphilic structure and the properties of the solvent system. High solubility is anticipated in polar protic and aprotic solvents, while nonpolar solvents are expected to be poor choices for solubilization. For aqueous systems, pH is the most powerful lever to modulate solubility due to the basic nature of the aromatic amino group.

For any laboratory or process development work, it is strongly recommended that the solubility be determined empirically using the robust equilibrium method outlined in this guide. Relying solely on theoretical predictions is insufficient for critical applications. By controlling key variables—solvent choice, temperature, and pH—researchers can achieve reproducible and accurate results, enabling streamlined and successful development pathways.

References

-

Title: (2-Amino-4-methylphenyl)methanol | C8H11NO | CID 436776 Source: PubChem, National Institutes of Health URL: [Link]

-

Title: (2-Amino-4-methylphenyl)methanol - 001CHEMICAL Source: 001CHEMICAL URL: [Link]

-

Title: Solubilities of Amino Acids in Different Mixed Solvents Source: Indian Journal of Chemistry URL: [Link]

Sources

Navigating the Synthesis and Handling of (4-Amino-2-methylphenyl)methanol: A Technical Guide for Researchers

This guide provides an in-depth technical overview of the safety protocols and handling considerations for (4-Amino-2-methylphenyl)methanol (CAS No. 63405-88-9), a key intermediate in pharmaceutical and materials science research. Given the limited availability of a comprehensive Safety Data Sheet (SDS) for this specific compound, this document synthesizes data from closely related structural analogs, established chemical safety principles, and authoritative databases to offer a robust framework for its safe utilization in a laboratory setting.

Compound Profile and Inferred Hazard Assessment

This compound, with the molecular formula C8H11NO, is an aromatic amine and a primary alcohol.[1][2] Its structure suggests potential hazards associated with both functional groups. In the absence of specific toxicological data for this compound, a conservative approach to handling is imperative.

An analysis of the isomeric compound, (2-Amino-4-methylphenyl)methanol, provides the most relevant available hazard data.[3] Based on this surrogate, this compound should be treated as a substance with the following potential hazards:

-

Harmful if swallowed (H302) [3]

-

Causes skin irritation (H315) [3]

-

Causes serious eye irritation (H319) [3]

-

May cause respiratory irritation (H335) [3]

These classifications necessitate stringent adherence to the handling protocols outlined in this guide to minimize exposure risk.

Physicochemical Properties Summary

| Property | Value | Source |

| CAS Number | 63405-88-9 | [1][2] |

| Molecular Formula | C8H11NO | [1][2] |

| Molecular Weight | 137.18 g/mol | [1][2] |

| Purity | >95% (Typical) | [1] |

| Storage Temperature | 0°C | [1] |

Core Directive for Safe Handling: A Risk-Based Approach

The fundamental principle for handling this compound is the minimization of exposure through all potential routes: inhalation, ingestion, and dermal contact. The following sections detail the necessary precautions, grounded in the "As Low As Reasonably Practicable" (ALARP) principle.

Engineering Controls: The First Line of Defense

The primary method for controlling exposure to this compound is through robust engineering controls.

-

Chemical Fume Hood: All weighing, transferring, and reaction setup involving this compound must be conducted in a certified chemical fume hood to control airborne concentrations.[4]

-

Ventilation: Ensure the laboratory has adequate general ventilation. Local exhaust ventilation should be used for any procedures with the potential to generate dusts or aerosols.[5]

Personal Protective Equipment (PPE): The Essential Barrier

A comprehensive PPE regimen is mandatory for all personnel handling this compound.

-

Eye and Face Protection: Chemical safety goggles are required at a minimum. For splash hazards, a full-face shield should be worn over safety goggles.[4]

-

Skin Protection:

-

Gloves: Chemical-resistant gloves, such as nitrile or butyl rubber, are essential.[4] Due to the lack of specific breakthrough time data, it is recommended to double-glove and change gloves frequently, especially after any suspected contact.

-

Lab Coat: A flame-retardant lab coat must be worn and kept fully fastened.

-

-

Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, or during spill cleanup, a NIOSH-approved respirator with organic vapor cartridges may be necessary.[4] However, due to the poor warning properties of many organic vapors, supplied-air respirators are preferred for non-routine or emergency situations.[4][6]

Experimental Workflow: Safe Handling Protocol

Caption: Standard workflow for handling this compound.

Emergency Procedures: Preparedness and Response

First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

-

Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[7][8]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[7][9]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9][10]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][8]

Accidental Release Measures

In the event of a spill, the following steps should be taken:

-

Evacuate: Evacuate non-essential personnel from the immediate area.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Contain: For small spills, absorb the material with an inert, non-combustible absorbent material such as sand or vermiculite.

-

Collect: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.[10]

-

Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

-

Report: Report the incident to the appropriate laboratory and safety personnel.

Emergency Response Logic

Caption: Decision tree for first aid response to exposure.

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][10] The recommended storage temperature is 0°C.[1]

-

Disposal: All waste containing this compound must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.

Conclusion: A Commitment to Safety

While this compound is a valuable research chemical, its potential hazards demand a culture of safety and preparedness. By implementing the engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers can mitigate the risks and ensure a safe laboratory environment. It is incumbent upon all users to remain vigilant, consult all available safety literature, and seek guidance from their institution's environmental health and safety department.

References

-

Methanol Safety Data Sheet. (2022, June 29). UL Solutions. [Link]

-

Safety Data Sheet: Methanol. (2015, June 1). Solvents & Petroleum Service, Inc.. [Link]

-

(4-Amino-2-methyl-phenyl)-methanol Information. Chemcia Scientific, LLC. [Link]

-

Safety Data Sheet: Methanol (Methyl Alcohol). Core & Main. [Link]

-

Methanol Safety Data Sheet. Airgas. [Link]

-

First Aid for Suspected Methanol Poisoning. Methanol Institute. [Link]

-

Hazards Classification. (2024, April 1). Gulf Petrochemical Industries Co. (GPIC). [Link]

-

Personal Protective Equipment (PPE). CHEMM (Chemical Hazards Emergency Medical Management). [Link]

-

Methanol: Systemic Agent. NIOSH - CDC. [Link]

-

Methanol Safe Handling Manual. Methanol Institute. [Link]

-

Safety Data Sheet: Methanol. Carl ROTH. [Link]

-

Methanol Safety Data Sheet. Methanol Institute. [Link]

-

New White Paper From Survitec Urges Reform Of Methanol Fire Safety Guidelines. (2024, September 4). Survitec. [Link]

-

(2-Amino-4-methylphenyl)methanol. PubChem. [Link]

-

How To Protect Workers From Methanol Exposure In The Workplace. (2024, October 1). KERAMIDA Inc.. [Link]

-

Methanol: toxicological overview. (2024, October 11). GOV.UK. [Link]

-

Methanol toxicity. Wikipedia. [Link]

-

Methanol Safe Handling Manual. Methanol Institute. [Link]

Sources

- 1. (4-Amino-2-methyl-phenyl)-methanol-Information-Chemcia Scientific, LLC. [chemcia.com]

- 2. This compound - [sigmaaldrich.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. methanol.org [methanol.org]

- 5. carlroth.com [carlroth.com]

- 6. How To Protect Workers From Methanol Exposure In The Workplace — KERAMIDA Inc. [keramida.com]

- 7. solventsandpetroleum.com [solventsandpetroleum.com]

- 8. airgas.com [airgas.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

Navigating the Isomeric Landscape of (Amino-methylphenyl)methanol: A Technical Guide for Researchers

Abstract

(4-Amino-2-methylphenyl)methanol and its isomers are versatile chemical building blocks with significant applications in the pharmaceutical industry and materials science. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of this compound, focusing on its synonymous nomenclature, physicochemical properties, synthesis, and analytical characterization. Particular attention is given to distinguishing between the key isomers, this compound and (2-Amino-4-methylphenyl)methanol, providing practical, field-proven insights into their handling and application. This guide is structured to empower researchers with the necessary knowledge for the effective utilization of these important chemical intermediates.

Introduction: Decoding the Nomenclature

In the vast expanse of chemical literature and commercial databases, a single compound can be known by a variety of names. This is particularly true for substituted aromatic compounds like this compound. A clear understanding of its synonyms is paramount to avoid ambiguity in research and procurement.

The primary compound of interest, This compound , is systematically named with the amino group at position 4 and the methyl group at position 2 of the phenyl ring, relative to the methanol substituent at position 1. However, it is crucial to recognize its key isomer, (2-Amino-4-methylphenyl)methanol , where the positions of the amino and methyl groups are swapped. This seemingly minor difference can significantly impact the compound's reactivity and its utility in complex syntheses.

This guide will address both isomers, highlighting their distinct properties and providing clarity on their nomenclature.

Common Synonyms and Identifiers

A comprehensive list of synonyms and identifiers is essential for navigating chemical databases and literature. The following table summarizes the key nomenclature for the two primary isomers.

| Systematic Name | Common Synonyms | CAS Number |

| This compound | 4-Amino-2-methylbenzyl alcohol; (4-Amino-2-methyl-phenyl)-methanol | 63405-88-9 |

| (2-Amino-4-methylphenyl)methanol | 2-Amino-4-methylbenzyl alcohol; (2-amino-4-methyl-phenyl)methanol | 81335-87-7 |

It is imperative for researchers to cross-reference the CAS number to ensure they are working with the correct isomer for their specific application.

Physicochemical Properties: A Comparative Analysis

The physical and chemical properties of these isomers, while similar in some respects, exhibit differences that are critical for their application in synthesis and formulation. A summary of their key properties is presented below.

| Property | This compound | (2-Amino-4-methylphenyl)methanol |

| Molecular Formula | C₈H₁₁NO | C₈H₁₁NO |

| Molecular Weight | 137.18 g/mol | 137.18 g/mol |

| Melting Point | 80-81 °C[1] | No data available |

| Boiling Point | 298.4±25.0 °C (Predicted)[2] | No data available |

| Appearance | Solid | Solid |

| Purity | >95% (typical) | >95% (typical) |

| Storage | Keep in dark place, Inert atmosphere, Room temperature | Keep in dark place, Inert atmosphere, Room temperature |

The relationship between these isomers can be visualized as follows:

Caption: Relationship between this compound and its positional isomer.

Synthesis of (Amino-methylphenyl)methanol Derivatives: A Practical Protocol

The synthesis of (Amino-methylphenyl)methanol derivatives is most commonly achieved through the reduction of the corresponding nitrobenzyl alcohol. This method is favored for its high yield and the relative ease of purification. The following protocol is a representative example adapted from the synthesis of (4-aminophenyl)methanol and can be applied to the synthesis of its methylated analogs with appropriate modifications of starting materials.[3]

Synthesis via Reduction of 4-Nitro-2-methylbenzyl Alcohol

This protocol details the reduction of a nitro group to an amine using a catalytic hydrogenation approach.

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 16.7 g (0.1 mol) of 4-nitro-2-methylbenzyl alcohol in 150 mL of methanol.

-

Catalyst Addition: Carefully add 0.8 g of Raney nickel to the solution under a nitrogen atmosphere. Caution: Raney nickel is pyrophoric and should be handled with care.

-

Heating and Reagent Addition: Begin stirring the mixture and heat it to a gentle reflux (approximately 65 °C). Slowly add 30 mL (0.6 mol) of hydrazine hydrate dropwise to the reaction mixture over a period of 30 minutes. An exothermic reaction will be observed.

-

Reflux: After the addition is complete, maintain the reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is no longer visible.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully filter the mixture through a pad of Celite® to remove the Raney nickel catalyst. Wash the filter cake with a small amount of methanol.

-

Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in 100 mL of ethyl acetate.

-

Wash the organic layer with three 50 mL portions of saturated sodium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

-

Purification: The crude this compound can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system like ethyl acetate/hexanes.

Sources

The Fulcrum of Innovation: A Technical Guide to the Research Applications of Substituted Benzyl Alcohols

Foreword: Beyond the Benzyl Group

To the seasoned researcher, benzyl alcohol is a familiar entity—a common solvent, a precursor in organic synthesis, and a fragrance component. However, the true potential of this aromatic alcohol is unlocked when we venture into the realm of its substituted derivatives. The strategic placement of functional groups on the phenyl ring or the benzylic carbon transforms this simple molecule into a versatile scaffold with profound implications across diverse scientific disciplines. This guide eschews a conventional, templated approach to provide a dynamic exploration of substituted benzyl alcohols, focusing on the causal relationships between their structural modifications and their functional applications. We will delve into the "why" behind experimental choices, offering insights grounded in mechanistic understanding and practical application.

I. The Core Chemistry: Understanding the Benzyl Alcohol Scaffold

The foundational structure of benzyl alcohol, a benzene ring attached to a hydroxymethyl group (C₆H₅CH₂OH), provides a unique combination of aromaticity and primary alcohol reactivity. Substituents on the aromatic ring modulate the electron density of the system and the reactivity of the benzylic position. Electron-donating groups (e.g., -OCH₃, -CH₃) increase the electron density of the ring, making it more susceptible to electrophilic aromatic substitution and stabilizing benzylic carbocation intermediates. Conversely, electron-withdrawing groups (e.g., -NO₂, -CN) deactivate the ring towards electrophilic attack and destabilize benzylic carbocations.

The hydroxyl group is the primary site of reactivity, readily undergoing oxidation, etherification, esterification, and nucleophilic substitution.[1] The stability of the benzylic carbocation plays a crucial role in many of these transformations, particularly in Sₙ1-type reactions.[1]

II. Synthesis and Methodologies: Crafting the Molecular Toolkit

The synthesis of substituted benzyl alcohols is a cornerstone of organic chemistry, with a plethora of methods available to the modern researcher. The choice of synthetic route is dictated by the desired substitution pattern, scale, and functional group tolerance.

A. Key Synthetic Strategies

-

Reduction of Substituted Benzaldehydes and Benzoic Acids: This is one of the most common and straightforward methods. A wide array of reducing agents can be employed, with the choice depending on the presence of other reducible functional groups.

-

Sodium borohydride (NaBH₄): A mild and selective reducing agent, ideal for converting aldehydes to alcohols without affecting most other functional groups.

-

Lithium aluminum hydride (LiAlH₄): A powerful reducing agent capable of reducing both aldehydes and carboxylic acids (and their derivatives) to the corresponding alcohols. Its high reactivity necessitates careful handling and inert reaction conditions.

-

Catalytic Hydrogenation: Utilizes H₂ gas in the presence of a metal catalyst (e.g., Pd, Pt, Ni) to reduce the carbonyl group. This method is often clean and scalable.

-

-

Grignard and Organolithium Reactions: The addition of Grignard reagents (R-MgX) or organolithium reagents (R-Li) to formaldehyde provides a versatile route to primary benzyl alcohols. For substituted benzyl alcohols, the corresponding substituted phenylmagnesium halide or phenyllithium is reacted with formaldehyde.

-

Benzylic C-H Oxidation: Direct oxidation of a benzylic C-H bond in a substituted toluene offers an atom-economical approach. This often requires specific catalysts to achieve high selectivity for the alcohol over further oxidation to the aldehyde or carboxylic acid.[2]

-

Suzuki-Miyaura Cross-Coupling: This powerful C-C bond-forming reaction can be utilized to synthesize benzylic alcohols by coupling aryl halides or triflates with potassium acetoxymethyltrifluoroborate.[3]

Experimental Protocol: Synthesis of 4-Methoxybenzyl Alcohol

This protocol details the reduction of 4-methoxybenzaldehyde to 4-methoxybenzyl alcohol using sodium borohydride, a common and reliable method.

Materials:

-

4-Methoxybenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Deionized water

-

Diethyl ether or Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl), 1 M solution

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of 4-methoxybenzaldehyde in 100 mL of methanol.

-

Cooling: Place the flask in an ice bath and stir the solution until the temperature equilibrates to 0-5 °C.

-

Addition of Reducing Agent: Slowly and portion-wise, add 1.5 g of sodium borohydride to the stirred solution over 15-20 minutes. Caution: Hydrogen gas is evolved during this step. Ensure adequate ventilation and avoid ignition sources.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Quenching: Carefully quench the reaction by slowly adding 50 mL of deionized water.

-

Acidification: Acidify the mixture to pH ~2-3 with 1 M HCl to neutralize the excess borohydride and the resulting borate esters.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic extracts and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude 4-methoxybenzyl alcohol.

-

Purification (Optional): The product can be further purified by recrystallization or column chromatography if necessary.

Characterization: The identity and purity of the synthesized 4-methoxybenzyl alcohol can be confirmed using techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point analysis.[4]

III. Reactivity and Transformations: The Gateway to Complexity

The reactivity of the benzylic hydroxyl group is the key to the utility of substituted benzyl alcohols as synthetic intermediates.

A. Oxidation to Aldehydes and Carboxylic Acids

The controlled oxidation of a primary benzyl alcohol to the corresponding aldehyde is a fundamental transformation in organic synthesis. Over-oxidation to the carboxylic acid is a common side reaction that must be managed.[1]

-

Chromium-based reagents (e.g., PCC, PDC): Historically used, but their toxicity and the generation of heavy metal waste have led to the development of greener alternatives.

-

Manganese dioxide (MnO₂): A mild and selective oxidant for benzylic and allylic alcohols.

-

Swern and Dess-Martin periodinane (DMP) oxidations: High-yielding and reliable methods that operate under mild conditions.

-

Catalytic aerobic oxidation: Utilizes molecular oxygen or air as the terminal oxidant in the presence of a catalyst (e.g., TEMPO, transition metal complexes), offering a green and sustainable approach.

Experimental Protocol: Oxidation of Benzyl Alcohol to Benzaldehyde

This protocol describes a green chemistry approach using a molybdate catalyst and hydrogen peroxide.[5][6]

Materials:

-

Benzyl alcohol

-

Tetrakis(benzyltriethylammonium) octamolybdate catalyst (can be pre-synthesized[5])

-

Hydrogen peroxide (H₂O₂), 15% aqueous solution

-

50 mL round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Distillation apparatus

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a 50 mL round-bottom flask, add 5.0 mL of benzyl alcohol and 0.25 g of the dry catalyst.

-

Addition of Oxidant: Add 12 mL of 15% hydrogen peroxide to the flask.

-

Reflux: Attach a reflux condenser and heat the mixture at reflux for 60 minutes.

-

Cooling: After the reflux period, allow the reaction flask to cool to room temperature.

-

Isolation: Isolate the product by simple distillation. Benzaldehyde and water will co-distill.

-

Separation and Drying: Separate the benzaldehyde from the water using a pipette and dry the organic layer over anhydrous sodium sulfate.

-

Characterization: The product can be analyzed by IR spectroscopy to confirm the presence of the aldehyde carbonyl peak (~1700 cm⁻¹) and the absence of the broad alcohol O-H stretch from the starting material.[6][7]

B. Ether and Ester Formation

The hydroxyl group of substituted benzyl alcohols can be readily converted into ethers and esters, which are valuable functional groups in their own right and also serve as important protecting groups in multi-step syntheses.

-

Williamson Ether Synthesis: Deprotonation of the benzyl alcohol with a strong base (e.g., NaH) followed by reaction with an alkyl halide yields a benzyl ether.

-

Fischer Esterification: Reaction with a carboxylic acid under acidic catalysis produces a benzyl ester.

-

Acylation: Reaction with an acyl chloride or anhydride in the presence of a base (e.g., pyridine, triethylamine) is a highly efficient method for ester formation.

IV. Research Applications: From Bench to Breakthrough

The true value of substituted benzyl alcohols lies in their diverse applications across various fields of research and development.

A. Medicinal Chemistry and Drug Development

The substituted benzyl alcohol motif is a privileged scaffold in medicinal chemistry, appearing in a wide range of therapeutic agents and serving as a key building block for their synthesis.[8]

-

Antibacterial Agents: Certain substituted benzyl alcohol derivatives have demonstrated potent antibacterial activity.[9][10] The substitution pattern on the aromatic ring can be tuned to optimize activity against specific bacterial strains. For instance, studies have shown that some derivatives exhibit promising efficacy against Pseudomonas aeruginosa and Staphylococcus aureus.[9]

-

Antiparasitic Agents: Benzyl alcohol itself is the active ingredient in a 5% lotion used to treat head lice infestations.[11][12] Its mechanism of action involves asphyxiating the lice.

-

Local Anesthetics: Benzyl alcohol exhibits mild local anesthetic properties and is used in some injectable drug formulations to reduce pain at the injection site.[11]

-

Synthetic Intermediates: Substituted benzyl alcohols are crucial intermediates in the synthesis of more complex drug molecules. For example, they can be precursors to substituted benzyl chlorides, which are versatile alkylating agents in pharmaceutical synthesis.[8]

Structure-Activity Relationship (SAR) Insights:

The biological activity of benzyl alcohol derivatives is highly dependent on the nature and position of the substituents on the aromatic ring. A systematic exploration of these substitutions allows for the optimization of potency, selectivity, and pharmacokinetic properties. For example, in the development of antibacterial agents, the lipophilicity and electronic properties of the substituents can significantly influence the compound's ability to penetrate bacterial cell membranes and interact with its target.[9]

B. Materials Science and Polymer Chemistry

In the realm of materials science, substituted benzyl alcohols and their derivatives are employed to create functional polymers and materials with tailored properties.

-

Photodegradable Materials: o-Nitrobenzyl alcohol derivatives are well-known photolabile groups. When incorporated into polymer chains or as cross-linkers in hydrogels, they can be cleaved upon exposure to UV light. This property is exploited in the development of photoresists for microelectronics, controlled-release drug delivery systems, and tissue engineering scaffolds.

-

Polymer Synthesis: Benzyl alcohol can act as a chain-terminating agent in the production of certain resins, such as polyesters and epoxies, thereby controlling the molecular weight and physical properties of the polymer.[1] It can also serve as a solvent in epoxy hardeners and coatings.[11][13]

-

Corrosion Inhibitors: Certain benzyl alcohol derivatives, particularly those that can be quaternized to form ammonium salts, have been investigated as corrosion inhibitors for metals in acidic environments.[14][15]

C. Agrochemicals

Substituted benzyl alcohols have found applications in the agricultural sector as active ingredients and formulation aids.

-

Herbicides: Specific substituted benzyl alcohols have been shown to possess herbicidal activity, particularly against crabgrass. They can be applied to the soil to prevent the establishment of weeds.

-

Formulation Solvents: Due to its solvent properties and preservative qualities, benzyl alcohol is used in the formulation of pesticides and fertilizers, aiding in their delivery and extending their shelf life.[16][17] The EPA has granted a residue tolerance exemption for benzyl alcohol when used in pesticides applied to crops.[17]

D. Catalysis

The benzylic hydroxyl group can participate in catalytic cycles, and substituted benzyl alcohols can also be transformed into ligands for asymmetric catalysis.

-

Asymmetric Catalysis: Chiral non-racemic substituted benzyl alcohols are valuable precursors for the synthesis of chiral ligands used in asymmetric catalysis. These ligands can coordinate to a metal center and create a chiral environment that directs the stereochemical outcome of a reaction, leading to the selective formation of one enantiomer of a product.[11][18]

-

Catalytic Dehydrogenation: The dehydrogenation of benzyl alcohols to the corresponding aldehydes is a key reaction that can be part of a "hydrogen borrowing" or "acceptorless dehydrogenation" catalytic cycle. These processes are of great interest for the sustainable synthesis of more complex molecules.

V. Safety and Handling

While benzyl alcohol and many of its derivatives are considered to have low to moderate toxicity, proper handling and safety precautions are essential.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[19][20]

-

Ventilation: Work in a well-ventilated area or a fume hood, especially when working with volatile derivatives or during reactions that may produce fumes.[19]

-

Inhalation and Contact: Avoid inhalation of vapors and contact with skin and eyes.[21][22]

-

Ignition Sources: Benzyl alcohol is a combustible liquid. Keep it away from open flames, sparks, and other sources of ignition.[21][23]

-

Storage: Store in a cool, dry, well-ventilated area in tightly sealed containers.[23]

VI. Characterization Techniques

A suite of analytical techniques is employed to confirm the structure and purity of synthesized substituted benzyl alcohols.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the molecular structure, providing information about the chemical environment of each proton and carbon atom.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, most notably the broad O-H stretch of the alcohol (~3200-3600 cm⁻¹) and the C-O stretch (~1000-1200 cm⁻¹).[4]

-

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity.

-

Melting Point/Boiling Point: These physical properties are useful indicators of purity.

-

Chromatography (TLC, GC, HPLC): Chromatographic techniques are used to assess the purity of the compound and to monitor the progress of a reaction.

VII. Future Outlook

The field of substituted benzyl alcohols is far from static. The development of novel catalytic methods for their synthesis and transformation continues to be an active area of research, with a strong emphasis on green and sustainable chemistry. In medicinal chemistry, the exploration of new substitution patterns on the benzyl alcohol scaffold will undoubtedly lead to the discovery of new therapeutic agents with improved efficacy and safety profiles. In materials science, the precise placement of functional groups on benzyl alcohol derivatives will enable the creation of "smart" materials with responsive and tunable properties. As our understanding of the intricate relationship between molecular structure and function deepens, the potential research applications of substituted benzyl alcohols will continue to expand, solidifying their role as a versatile and indispensable tool for innovation.

Visualizations

Diagram 1: General Synthesis Workflow for a Substituted Benzyl Alcohol

Caption: A generalized workflow for synthesizing substituted benzyl alcohols via reduction.

Diagram 2: Key Reaction - Oxidation of Benzyl Alcohol

Caption: Oxidation pathways of benzyl alcohol to aldehyde and carboxylic acid.

Diagram 3: Structure-Activity Relationship (SAR) Logic

Caption: Key considerations in the structure-activity relationship of benzyl alcohol derivatives.

References

- Selective Oxidation of Benzyl Alcohol to Benzaldehyde. (n.d.).

-

Preparation of Benzaldehyde from Benzyl Alcohol. (2013, September 7). Sciencemadness Discussion Board. Retrieved from [Link]

-

Benzyl Alcohol To Benzaldehyde Oxidation W/nitric Acid - 92%+ Yield. Certified DIY. (n.d.). Scribd. Retrieved from [Link]

- Use of herbicidal benzyl alcohols. (1975). Google Patents.

-

Oxidation of Alcohol to Produce Benzaldehyde. (n.d.). Lakeland University. Retrieved from [Link]

-

Synthesis of 4-methoxybenzaldehyde 8 by a two-phase oxidation reaction... (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of (d) 4-(4-Methoxybenzyl)benzyl alcohol. (n.d.). PrepChem.com. Retrieved from [Link]

-

Oxidation of benzyl alcohol to benzaldehyde. (n.d.). Lakeland University. Retrieved from [Link]

- Use of benzyl alcohol as a herbicide. (n.d.). Google Patents.

-

Scheme 3 Benzyl alcohol (BA) and its derivatives used in this work (ix = veratryl alcohol). (n.d.). ResearchGate. Retrieved from [Link]

-

o-Nitrobenzyl Alcohol Derivatives: Opportunities in Polymer and Materials Science. (2012, January 26). ACS Publications. Retrieved from [Link]

-

SAFETY DATA SHEET BENZYL ALCOHOL TECH. (n.d.). Chemical Suppliers. Retrieved from [Link]

- CA3141080A1 - Use of benzyl alcohol as a herbicide. (n.d.). Google Patents.

-

(PDF) SYNTHESIS, ANTIBACTERIAL ACTIVITY AND DOCKING STUDIES OF BENZYL ALCOHOL DERIVATIVES. (2020, May 10). ResearchGate. Retrieved from [Link]

-

Safety Data Sheet Benzyl Alcohol. (2022, November 1). Redox. Retrieved from [Link]

- The Versatility of Benzyl Alcohol: Beyond Standard Applications. (2026, January 6).

-

Benzyl alcohol. (2024, February 27). Penta chemicals. Retrieved from [Link]

- Benzyl Alcohol: A Multifunctional Additive for Epoxy Coatings. (2025, May 28).

-

Substituted benzylic alcohol synthesis by addition (C-C coupling). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

What is the mechanism of Benzyl Alcohol? (2024, July 17). Patsnap Synapse. Retrieved from [Link]

-

Plausible mechanism for the oxidation of 4‐methoxybenzyl alcohol to... (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis, Structural Characterization and Effects of Modified Synthetic Methods on the Yield of Benzyl Alcohol. (2019, December 4). ResearchGate. Retrieved from [Link]

-

Benzaldehyde, m-methoxy. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

Benzyl Alcohol Receives Crop Tolerance Exemption for Use in Crop Protection Formulations. (2023, June 1). CJB Applied Technologies®. Retrieved from [Link]

-

Substrate scope of polycyclic benzyl alcohol derivatives Reaction... (n.d.). ResearchGate. Retrieved from [Link]

-

Chemical structures of the benzyl alcohol derivatives under study. (n.d.). ResearchGate. Retrieved from [Link]

-

Benzyl alcohol initiator integrating with polymer structure. (n.d.). ResearchGate. Retrieved from [Link]

-

Benzyl Alcohol. (n.d.). PubChem. Retrieved from [Link]

-

Secondary Benzylation with Benzyl Alcohols Catalyzed by A High-Valent Heterobimetallic Ir−Sn Complex. (n.d.). ACS Publications. Retrieved from [Link]

-

SYNTHESIS, ANTIBACTERIAL ACTIVITY AND DOCKING STUDIES OF BENZYL ALCOHOL DERIVATIVES. (n.d.). DergiPark. Retrieved from [Link]

-

Corrosion Inhibition of Benzyl Quinoline Chloride Derivative-Based Formulation for Acidizing Process. (2024, March 13). OnePetro. Retrieved from [Link]

- Derivatives of polyalkylenepolyamines as corrosion inhibitors. (n.d.). Google Patents.

-

Benzyl Alcohol - Drug Targets, Indications, Patents. (n.d.). Patsnap Synapse. Retrieved from [Link]

-

Asymmetric synthesis of tertiary benzylic alcohols. (2011, January 21). PubMed. Retrieved from [Link]

-

Substituted benzyl alcohol chlorinations. (n.d.). ResearchGate. Retrieved from [Link]

-

Modified BINOL Ligands in Asymmetric Catalysis. (n.d.). ACS Publications. Retrieved from [Link]

-

Benzyl alcohol synthesis by benzylic substitution. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

- Corrosion inhibitor composition. (n.d.). Google Patents.

-

Effect of the polymer composition on the oxidation of benzyl alcohol in water under micellar catalytic conditions... (n.d.). ResearchGate. Retrieved from [Link]

-

Benzyl Alcohol - Chemical Resistance Guide. (n.d.). W.P. Law, Inc. Retrieved from [Link]

Sources

- 1. What is the mechanism of Benzyl Alcohol? [synapse.patsnap.com]

- 2. Benzyl alcohol synthesis by benzylic substitution [organic-chemistry.org]

- 3. Substituted benzylic alcohol synthesis by addition (C-C coupling) [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. cs.gordon.edu [cs.gordon.edu]

- 6. lakeland.edu [lakeland.edu]

- 7. lakeland.edu [lakeland.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Journal of the Turkish Chemical Society Section A: Chemistry » Submission » SYNTHESIS, ANTIBACTERIAL ACTIVITY AND DOCKING STUDIES OF BENZYL ALCOHOL DERIVATIVES [dergipark.org.tr]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Benzyl Alcohol - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 13. hanepoxy.net [hanepoxy.net]

- 14. onepetro.org [onepetro.org]

- 15. WO1993007307A1 - Derivatives of polyalkylenepolyamines as corrosion inhibitors - Google Patents [patents.google.com]

- 16. nbinno.com [nbinno.com]

- 17. EPA Grants Tolerance Exemption For Benzyl Alcohol [cjbappliedtechnologies.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. redox.com [redox.com]

- 20. pentachemicals.eu [pentachemicals.eu]

- 21. chemicals.co.uk [chemicals.co.uk]

- 22. datasheets.scbt.com [datasheets.scbt.com]

- 23. fishersci.com [fishersci.com]

Methodological & Application

Application Note: A Validated Protocol for the Selective Synthesis of (4-Amino-2-methylphenyl)methanol

Abstract

(4-Amino-2-methylphenyl)methanol is a valuable substituted benzyl alcohol derivative serving as a key building block in the synthesis of various pharmaceutical and materials science targets. Its bifunctional nature, possessing both a nucleophilic amino group and a primary alcohol, makes it a versatile intermediate. This application note presents a detailed, robust, and validated protocol for the synthesis of this compound through the selective reduction of 4-amino-2-methylbenzaldehyde. The methodology employs sodium borohydride (NaBH₄), a mild and chemoselective reducing agent, ensuring high yield and purity. This guide provides in-depth explanations for experimental choices, comprehensive safety protocols, and detailed characterization data to ensure reproducibility and reliability for researchers in organic synthesis and drug development.

Introduction and Scientific Rationale